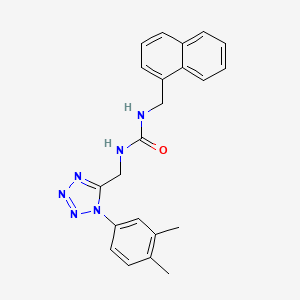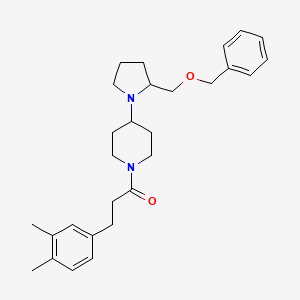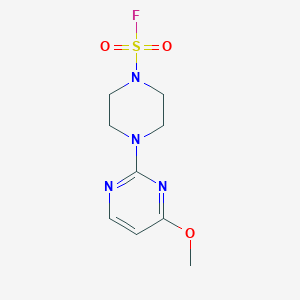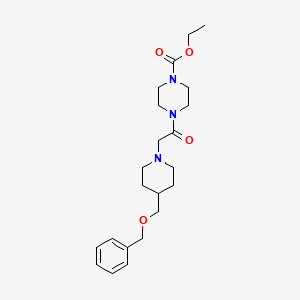
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformational Adjustments in Synthons
Research on urea and thiourea-based assemblies, specifically focusing on conformational adjustments over synthons, has shown that such compounds can undergo significant structural changes. These studies have highlighted the ability of urea derivatives to form stable self-assemblies and undergo reactions leading to complex structures. For example, conformational adjustments through carbon–nitrogen bond rotation were established, indicating potential applications in the design of molecular architectures with specific properties (Phukan & Baruah, 2016).
Synthesis of Benz[h]imidazo[1,2-c]quinazoline Ring Systems
The urea compounds derived from naphthalenecarbonitrile and isocyanate treatments have been found to undergo double cyclization, resulting in the formation of compounds with the benz[h]imidazo[1,2-c]quinazoline ring system. This indicates the potential of urea derivatives in synthesizing novel heterocyclic compounds with unique properties and applications in material science and pharmaceutical research (Petridou-Fischer & Papadopoulos, 1984).
Modification of Carbon Matrices for Adsorption
Incorporating nitrogen into carbon matrices via urea modification has shown to enhance the adsorption capacity for certain hydrocarbons, suggesting applications in environmental remediation and filtration technologies. Specifically, modified carbons exhibited increased adsorption for dibenzothiophenes, indicating the utility of urea derivatives in improving adsorbent materials for cleaner energy applications (Seredych, Hulicova‐Jurcakova, & Bandosz, 2010).
Development of Luminescent Biosensors
A urea-functionalized metal-organic framework demonstrated the capability as a dual-responsive luminescent biosensor for the detection of specific biomarkers. This indicates the potential of urea derivatives in creating sensitive and selective biosensors for health monitoring and diagnostic purposes (Lei et al., 2022).
Propriétés
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-15-10-11-19(12-16(15)2)28-21(25-26-27-28)14-24-22(29)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCUXDPLOWHEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)

![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)
![4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2448865.png)






